

CAS 37028-85-6 background and discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-(4-

Compound Name: *Methylphenylsulfonamido)benzoic acid*

Cat. No.: *B1363175*

[Get Quote](#)

An In-depth Technical Guide to the Herbicide Monuron (3-(4-chlorophenyl)-1,1-dimethylurea)

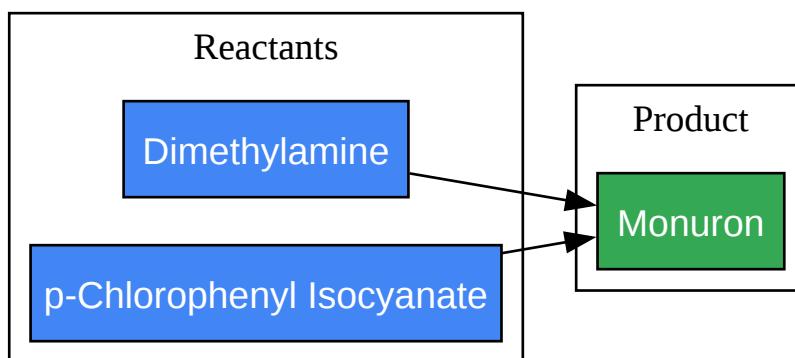
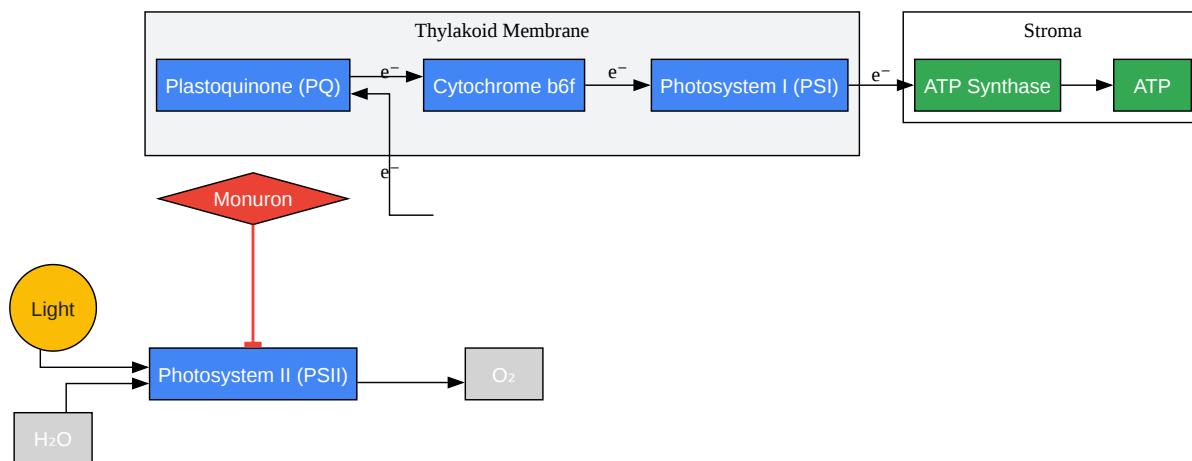
A Note on Chemical Identification: The initial request specified CAS 37028-85-6. However, publicly available scientific literature and chemical databases associate this number with 4-[(4-methylphenyl)sulfonyl]amino]benzoic acid, a compound with limited information regarding its background and discovery. In contrast, the detailed requirements of this guide align with the history and scientific profile of the well-documented herbicide Monuron (CAS 150-68-5). This guide will therefore focus on Monuron, assuming a potential discrepancy in the provided CAS number.

Introduction

Monuron, chemically known as 3-(p-chlorophenyl)-1,1-dimethylurea, is a non-selective, systemic herbicide that marked a significant advancement in chemical weed management upon its introduction.^[1] Developed and introduced by DuPont in 1952, it was one of the pioneering phenylurea herbicides used for the comprehensive control of grasses and herbaceous weeds.^{[1][2]} Its primary application was in non-cropland areas such as industrial sites, rights-of-way, and drainage ditch banks.^{[1][2]} At lower concentrations, it was also utilized as a pre- or post-emergence herbicide in certain agricultural contexts.^[1] While its efficacy and persistence were initially seen as advantages, these properties later raised environmental and toxicological concerns, leading to a decline in its use and regulatory restrictions in many regions.

Discovery and Historical Context

The development of Monuron in the early 1950s occurred during a period of rapid innovation in synthetic organic chemistry and its application to agriculture. In 1952, chemists at E. I. du Pont de Nemours and Company patented a series of aryl urea derivatives as herbicides, which included Monuron.^[3] The synthesis of Monuron was first detailed in 1951 by Bucha and Todd.^[1] This class of compounds represented a new frontier in the quest for effective and selective methods of weed control, moving beyond the earlier generation of broad-spectrum chemical agents. The introduction of Monuron and related phenylurea herbicides like Diuron provided powerful tools for managing vegetation in both agricultural and industrial settings.^{[3][4]}



Chemical and Physical Properties

Property	Value
Chemical Formula	C9H11ClN2O ^[5]
Molecular Weight	198.65 g/mol ^[5]
Appearance	White to almost white crystalline powder ^[5]
Melting Point	173-174 °C
Synonyms	1,1-Dimethyl-3-(4-chlorophenyl)urea, CMU ^{[5][6]}

Mechanism of Action: Inhibition of Photosynthesis

The herbicidal efficacy of Monuron is attributed to its potent inhibition of photosynthesis.^{[1][2]} Specifically, Monuron disrupts the photosynthetic electron transport chain in Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.^[1]

Monuron binds to the D1 protein within the PSII complex, effectively displacing the native plastoquinone (QB) molecule from its binding site.^[1] This blockage prevents the flow of electrons from Photosystem II to plastoquinone, thereby interrupting the conversion of light energy into chemical energy in the form of ATP and NADPH.^{[1][3]} This inhibition not only deprives the plant of energy but also leads to the generation of reactive oxygen species, which cause rapid cellular damage, manifesting as chlorosis (yellowing) and necrosis (tissue death).^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DCMU - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-(4-Chlorophenyl)-1,1-dimethylurea | CymitQuimica [cymitquimica.com]
- 6. Monuron [sitem.herts.ac.uk]
- To cite this document: BenchChem. [CAS 37028-85-6 background and discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363175#cas-37028-85-6-background-and-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com